![molecular formula C11H10I2O5 B14135068 [(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid CAS No. 89097-40-5](/img/structure/B14135068.png)
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid is a chemical compound characterized by the presence of two iodine atoms and a benzodioxole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid typically involves the iodination of a benzodioxole precursor followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of iodine and a suitable oxidizing agent to achieve the desired iodination. The final step involves the esterification or acylation to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to produce the compound on a large scale.
化学反应分析
Types of Reactions
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the acetic acid moiety to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems, particularly in the context of iodine metabolism and thyroid function.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of [(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The benzodioxole moiety can interact with aromatic residues in proteins, further stabilizing the compound-protein complex.
相似化合物的比较
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid can be compared with other iodinated benzodioxole derivatives:
[(5-Iodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid: Similar structure but with only one iodine atom, leading to different reactivity and biological activity.
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propionic acid: The propionic acid moiety can alter the compound’s solubility and reactivity compared to the acetic acid derivative.
[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]benzoic acid: The benzoic acid moiety introduces additional aromatic interactions, potentially enhancing binding to certain targets.
These comparisons highlight the unique features of this compound, particularly its dual iodine atoms and acetic acid moiety, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
89097-40-5 |
|---|---|
分子式 |
C11H10I2O5 |
分子量 |
476.00 g/mol |
IUPAC 名称 |
2-[(5,7-diiodo-2,2-dimethyl-1,3-benzodioxol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H10I2O5/c1-11(2)17-9-6(13)3-5(12)8(10(9)18-11)16-4-7(14)15/h3H,4H2,1-2H3,(H,14,15) |
InChI 键 |
NSYMJZLTPZXAPB-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(O1)C(=C(C=C2I)I)OCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



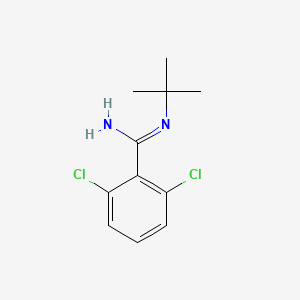

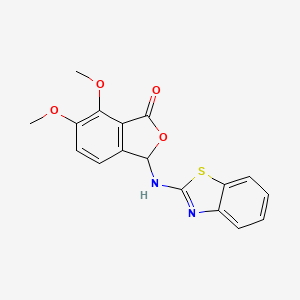
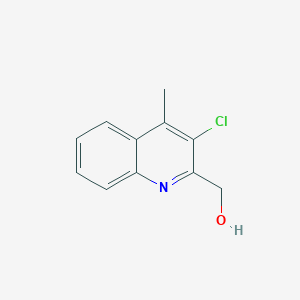
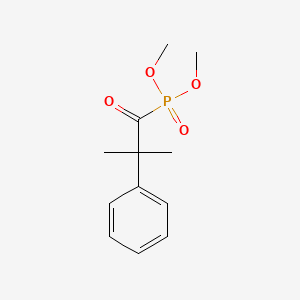
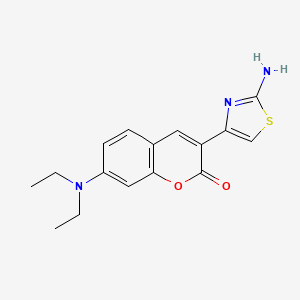
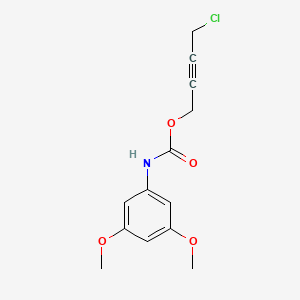

![3-[(Propan-2-yl)oxy]phenyl methylcarbamate](/img/structure/B14135049.png)

![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
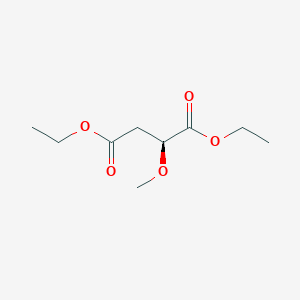
![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)
